molecular formula C11H12N2OS B2561896 N-(4-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 313251-71-7

N-(4-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2561896
CAS No.: 313251-71-7
M. Wt: 220.29
InChI Key: KXUFVSRXJGHXRE-UHFFFAOYSA-N
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Description

“N-(4-methyl-1,3-benzothiazol-2-yl)propanamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements - in this case, carbon, nitrogen, and sulfur). The benzothiazole ring is attached to a propanamide group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzothiazole ring attached to a propanamide group. The benzothiazole ring is a fused ring structure containing a benzene ring and a thiazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, benzothiazoles are known to undergo various chemical reactions, including condensation with aldehydes, reactions with halogenating agents, and reactions with various nucleophiles .

Scientific Research Applications

Synthesis and Physicochemical Characterization

N-(4-methyl-1,3-benzothiazol-2-yl)propanamide and its derivatives are synthesized and characterized for various biological activities. A study by Zablotskaya et al. (2013) reported the synthesis, characterization, and evaluation of these compounds for psychotropic, anti-inflammatory, and cytotoxic activities. The compounds demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some possessed antimicrobial actions. The study highlights the significant potential of this compound derivatives in medical research, particularly in developing new therapeutic agents with multifunctional properties (Zablotskaya et al., 2013).

Antimicrobial Activity

Another aspect of the scientific research applications of these compounds is their antimicrobial activity. Evren et al. (2020) synthesized novel N-(naphthalen-1-yl)propanamide derivatives and evaluated their antimicrobial effectiveness. The study found that some derivatives exhibited significant antifungal activity against several fungal species, highlighting the potential of this compound derivatives as antimicrobial agents, which could be further explored for the development of new antimicrobial drugs (Evren et al., 2020).

Antitumor and Cytotoxic Activities

The antitumor and cytotoxic activities of this compound derivatives have also been a significant area of research. Dawbaa et al. (2021) synthesized new thiazole derivatives and evaluated them for antimicrobial and cytotoxic activities, with some compounds showing high antibacterial and anticandidal effects, as well as cytotoxicity against human leukemia cells. This study emphasizes the potential of these compounds in cancer research, especially for developing new chemotherapeutic agents with selective cytotoxic profiles against cancer cells (Dawbaa et al., 2021).

Luminescent Properties and Applications

Furthermore, the luminescent properties of benzothiazole derivatives, including those similar to this compound, have been explored for applications in white light emission. A study by Lu et al. (2017) on three benzothiazole derivatives demonstrated their potential in developing white-light emitting devices by doping these compounds into a polymer matrix. This research opens new avenues for using this compound derivatives in optical and electronic materials science (Lu et al., 2017).

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-3-9(14)12-11-13-10-7(2)5-4-6-8(10)15-11/h4-6H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUFVSRXJGHXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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